molecular formula C11H22N2O4 B12292609 Methyl 2-amino-6-[(2-ethoxy-2-oxoethyl)amino]hexanoate

Methyl 2-amino-6-[(2-ethoxy-2-oxoethyl)amino]hexanoate

Cat. No.: B12292609
M. Wt: 246.30 g/mol
InChI Key: FMMIPXHKHVBJOF-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-[(2-ethoxy-2-oxoethyl)amino]hexanoate (IUPAC: methyl (2S)-2-amino-6-[(2-ethoxy-2-oxoethyl)amino]hexanoate) is a lysine-derived compound featuring a methyl ester at the carboxyl terminus, an unprotected primary amine at the α-position, and a secondary amine at the ε-position substituted with a 2-ethoxy-2-oxoethyl group. Its molecular formula is C₁₂H₂₂N₂O₄, and its CAS number is 246.303 (as listed in ). This compound is commonly employed in peptide synthesis and medicinal chemistry due to its dual functionalization, enabling selective modifications at either the α- or ε-amino groups. It is stored at +4°C and shipped at room temperature, with a defined structure confirmed by NMR and mass spectrometry .

Properties

Molecular Formula

C11H22N2O4

Molecular Weight

246.30 g/mol

IUPAC Name

methyl 2-amino-6-[(2-ethoxy-2-oxoethyl)amino]hexanoate

InChI

InChI=1S/C11H22N2O4/c1-3-17-10(14)8-13-7-5-4-6-9(12)11(15)16-2/h9,13H,3-8,12H2,1-2H3

InChI Key

FMMIPXHKHVBJOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNCCCCC(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-6-[(2-ethoxy-2-oxoethyl)amino]hexanoate typically involves the reaction of 2-amino-6-[(2-ethoxy-2-oxoethyl)amino]hexanoic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-[(2-ethoxy-2-oxoethyl)amino]hexanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amine derivatives, and substituted analogs .

Scientific Research Applications

Biological Activities

Research indicates that methyl 2-amino-6-[(2-ethoxy-2-oxoethyl)amino]hexanoate exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for developing new antibiotics.
  • Cell Growth Modulation : It has been shown to influence cell proliferation and differentiation in vitro, which could be beneficial in cancer research and regenerative medicine.
  • Integrin Binding Enhancement : The compound has been studied for its ability to enhance the binding of cells to integrin ligands, which is crucial in tissue engineering and regenerative therapies .

Applications in Medicinal Chemistry

This compound can be utilized in several key areas within medicinal chemistry:

Drug Development

The structural features of this compound allow it to be modified for creating novel pharmaceutical agents. Its ability to interact with biological targets suggests potential as a lead compound for drug discovery.

Peptide Synthesis

Due to its amino acid structure, this compound can serve as a building block in peptide synthesis. This application is particularly relevant in developing peptide-based therapeutics.

Targeted Therapy

Research into the compound's mechanism of action may lead to its use in targeted therapies for conditions like cancer, where specific cellular interactions are crucial for therapeutic efficacy.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated the compound's effectiveness against various bacterial strains, indicating its potential as a new antibiotic agent.
  • Cell Proliferation Assays : In vitro assays showed that the compound could modulate the growth of specific cell lines, suggesting applications in cancer treatment strategies.
  • Integrin Interaction Studies : Research highlighted its role in enhancing integrin binding, which is vital for cell adhesion and migration in tissue engineering applications .

Mechanism of Action

The mechanism of action of Methyl 2-amino-6-[(2-ethoxy-2-oxoethyl)amino]hexanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to these targets and altering their activity. This modulation can lead to various physiological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Key Observations :

  • Protection Strategy: The Boc-protected analogue (2b) is more stable under acidic conditions but requires deprotection (e.g., using piperidine) for further reactivity, unlike the target compound, which has a reactive ε-amino group .
  • Biological Activity : Thiazolylmethyl-substituted derivatives (e.g., ) exhibit enhanced metal-chelating properties for radiopharmaceuticals, whereas the target compound’s ethoxy-oxoethyl group may favor renal clearance due to its polar ester moiety .
  • Synthetic Flexibility : The target compound’s ethoxy-oxoethyl group allows for straightforward hydrolysis to a carboxylic acid, enabling conjugation with biomolecules, while the Boc group requires harsh deprotection conditions .

Physicochemical and Pharmacokinetic Properties

Solubility and Log P

  • The target compound has a log P value influenced by its ethoxy-oxoethyl group, likely comparable to analogues like (S)-2-amino-6-(bis(thiazol-2-ylmethyl)amino)hexanoic acid (log P: −1.1 to −2.3) .
  • Boc-protected derivatives (e.g., 2b) are more lipophilic (higher log P), favoring membrane permeability but reducing aqueous solubility .

Stability

  • The ethoxy-oxoethyl group in the target compound is hydrolytically labile under basic conditions, whereas Boc-protected analogues are stable in basic media but degrade in acidic environments .

Biological Activity

Methyl 2-amino-6-[(2-ethoxy-2-oxoethyl)amino]hexanoate, also known by its CAS number 1331900-85-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H22N2O4C_{11}H_{22}N_{2}O_{4}, with a molecular weight of approximately 246.30 g/mol. The structure includes an amino acid backbone modified with an ethyl oxoacetyl moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC11H22N2O4C_{11}H_{22}N_{2}O_{4}
Molecular Weight246.30 g/mol
CAS Number1331900-85-6

1. Inhibition of Kinases

Research indicates that derivatives of this compound may exhibit inhibitory effects on certain kinases, which are crucial in various signaling pathways implicated in diseases like cancer and neurodegenerative disorders. For instance, studies have shown that compounds with similar structures can inhibit Abelson-family tyrosine kinases, which are involved in the pathogenesis of Parkinson's disease .

3. Antioxidant Activity

Antioxidant properties have been associated with compounds containing similar functional groups. The presence of the ethoxy and oxoethyl groups suggests potential interactions that could mitigate oxidative stress, a contributing factor in many chronic diseases.

Case Study: Neuroprotective Potential

A recent study published in Molecules examined a series of compounds derived from amino acids and their impact on neurodegenerative diseases. The findings suggested that modifications to the amino acid backbone could enhance neuroprotective effects against oxidative stress and amyloid toxicity . While this compound was not specifically tested, the results provide a framework for understanding how structural modifications can influence biological activity.

Research on Kinase Inhibition

Another relevant patent outlines methods for using similar compounds to inhibit specific kinases associated with cancer progression. These findings indicate that this compound might be explored further for therapeutic applications targeting kinase-related pathways .

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